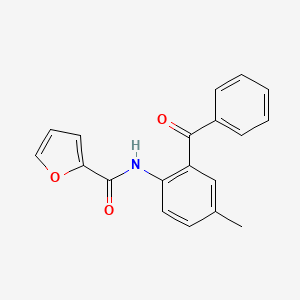

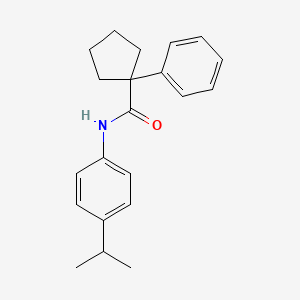

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

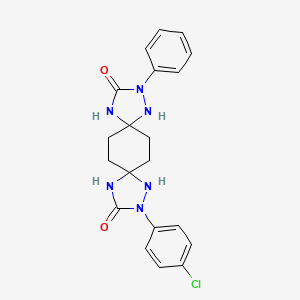

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.333. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Pathways and Analgesic Potential

The synthesis and evaluation of benzoyl-furan derivatives for their potential analgesic activity have been a significant area of research. A study by Boyle et al. (1986) explored the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and related compounds, revealing their potent analgesic activity and low gastric irritancy, indicating their potential as non-irritating analgesic agents (Boyle et al., 1986).

Polymerization and Material Science

In material science, the reverse Diels-Alder reaction of N-substituted maleimide adducts of furan has been utilized for preparing N-substituted maleimides, which are crucial for polymerization processes. Narita, Teramoto, and Okawara (1971) discussed the polymerization of such maleimides, highlighting their applications in creating functional polymers (Narita, Teramoto, & Okawara, 1971).

Chemoselective Benzoylation Techniques

The chemoselective N-benzoylation of aminophenols, utilizing benzoylisothiocyanates, represents a significant advance in synthetic chemistry. Singh, Lakhan, and G. S. Singh (2017) demonstrated this approach for producing N-(2-hydroxyphenyl)benzamides, highlighting the method's efficiency and selectivity for compounds of biological interest (Singh, Lakhan, & G. S. Singh, 2017).

Chiral Complexes and Asymmetric Catalysis

In asymmetric synthesis, chiral ruthenium(II) complexes containing monodentate acylthiourea ligands have been developed for the efficient asymmetric transfer hydrogenation of ketones. Sheeba et al. (2014) synthesized new chiral ligands and Ru(II) complexes, demonstrating their potential in catalysis and offering insights into their structural characteristics through X-ray diffraction methods (Sheeba et al., 2014).

Fluorescent Chemosensors for Metal Ions

The development of fluorescent chemosensors for metal ion detection is another notable application. Ravichandiran et al. (2020) created a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions, showcasing its application in bio-imaging within live cells and zebrafish, highlighting the compound's potential for environmental monitoring and biological research (Ravichandiran et al., 2020).

Antimicrobial Activities

The investigation into the antimicrobial activities of organotin carboxylates derived from Schiff bases has demonstrated significant biocide activity against a range of fungi and bacteria. Dias et al. (2015) synthesized and characterized new di- and triorganotin(IV) carboxylates, showing their effectiveness against clinically relevant microbial strains and low toxicity, indicating their potential in antimicrobial applications (Dias et al., 2015).

Mécanisme D'action

Target of Action

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide is a furan derivative . Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . .

Mode of Action

Furan derivatives have been known to interact with various targets leading to a range of biological effects .

Biochemical Pathways

Furan derivatives have been known to affect various biochemical pathways .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological effects .

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13-9-10-16(20-19(22)17-8-5-11-23-17)15(12-13)18(21)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWJUUPARBSODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)

![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)

![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)